

# Clinical Efficacy and Safety Data from Phase 1 Study

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Conteltinib

CAS No.: 1384860-29-0

Cat. No.: S524211

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The following tables summarize the key efficacy and safety outcomes of **Conteltinib** in patients with advanced ALK-positive non-small cell lung cancer (NSCLC), as reported in a multicenter, open-label, first-in-human phase 1 study (NCT02695550) [1] [2].

**Table 1: Efficacy of Conteltinib by Prior Treatment Status**

| Patient Population                  | Overall Response Rate (ORR)          | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
|-------------------------------------|--------------------------------------|--|-----------------------------------|
| ALK TKI-naïve (39 patients)         | 64.1% (25 of 39) [95% CI, 47.2–78.8] | 15.9 months (95% CI, 9.26–23.3)        | 15.0 months (95% CI, 9.06–25.8)   |
| Crizotinib-pretreated (21 patients) | 33.3% (7 of 21) [95% CI, 14.6–57.0]  | 6.73 months (95% CI, 4.73–8.54)        | 6.60 months (95% CI, 3.77–13.3)   |

CI: Confidence Interval

**Table 2: Most Common Treatment-Related Adverse Events (TRAEs)**

| Adverse Event | Overall Incidence (n=64) |
|---------------|--------------------------|
| Diarrhea      | 46 (71.9%)               |

| Adverse Event                             | Overall Incidence (n=64) |
|---|--------------------------|
| Elevated Serum Creatinine                 | 29 (45.3%)               |
| Elevated Aspartate Aminotransferase (AST) | 25 (39.1%)               |
| Nausea                                    | 24 (37.5%)               |
| <b>Any TRAE</b>                           | <b>58 (90.6%)</b>        |
| <b>Grade <math>\geq</math> 3 TRAEs</b>    | <b>9 (14.1%)</b>         |

## Detailed Experimental Protocols

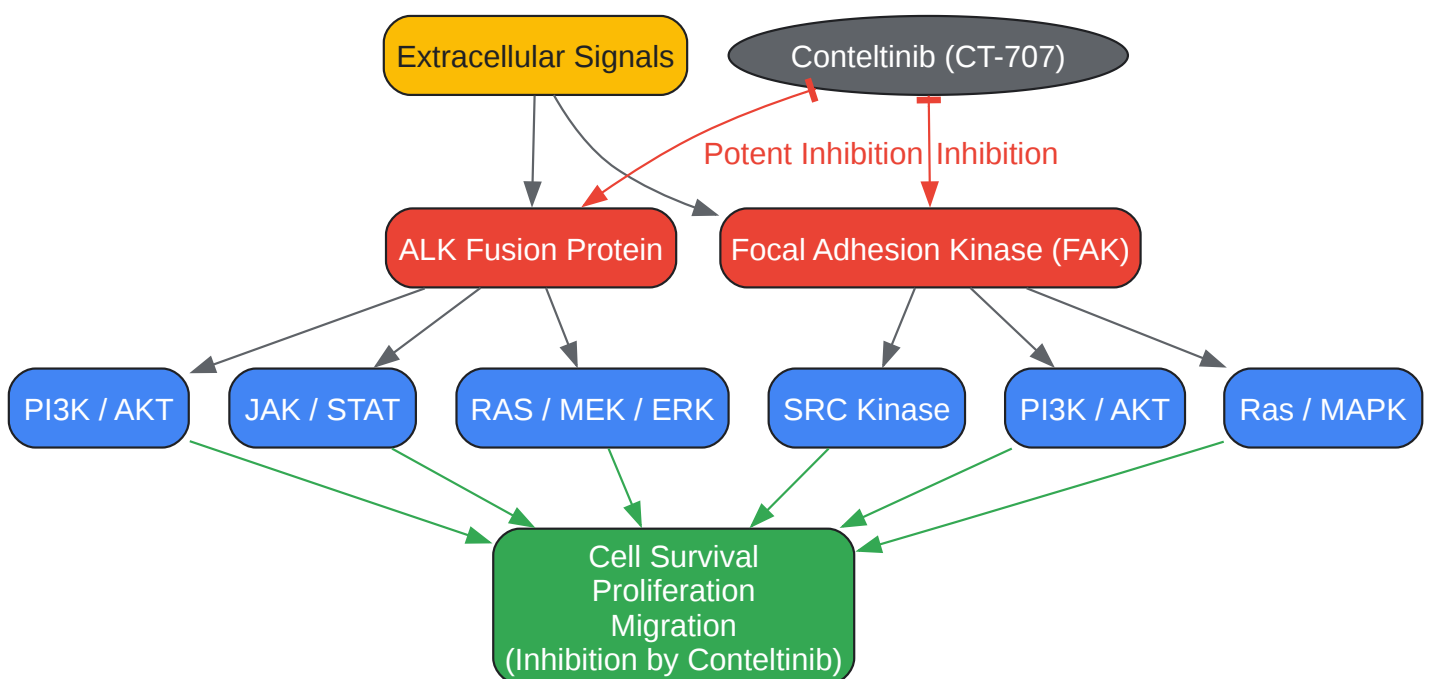
The clinical data was generated through the following study design and methodologies [1] [2]:

- **Study Design:** This was a first-in-human, single-arm, multicenter, open-label, phase 1 study consisting of a dose-escalation phase and a dose-expansion phase.
- **Dosing Regimen:** In the dose-escalation phase, **Conteltinib** was administered orally at doses ranging from 50 mg to 800 mg once daily (quaque die, QD) using a modified Fibonacci 3+3 design. A single dose was given 7 days before cycle 1 day 1 for pharmacokinetic (PK) analysis.
- **Patient Population:** The study enrolled 64 adult patients (aged 18-75) with histologically or cytologically confirmed advanced ALK-positive NSCLC. ALK positivity was determined by FISH, IHC, PCR, or NGS. Patients were required to have at least one measurable lesion and an ECOG performance status of 0-2. Both patients with no prior ALK TKI treatment and those who had received crizotinib previously were enrolled.
- **Primary Endpoints:** The primary objectives were to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and safety profile of **Conteltinib**.
- **Key Efficacy Assessment:** Antitumor activity was assessed using overall response rate (ORR), progression-free survival (PFS), and duration of response (DoR), which are standard efficacy endpoints in oncology trials.

## Conteltinib's Mechanism of Action and Signaling Pathways

**Conteltinib** is a highly potent, ATP-competitive, second-generation ALK tyrosine kinase inhibitor. Preclinical studies indicate it is about 10-fold more potent than crizotinib against ALK and can inhibit various crizotinib-resistant mutations (L1196M, G1202R, F1174L, G1269S, R1275Q) [1] [2].

Notably, **Conteltinib** is also recognized as a **pan-FAK (Focal Adhesion Kinase) inhibitor** [3] [4]. It inhibits FAK and the related protein Pyk2, although with less potency than its inhibition of ALK [1]. The diagram below illustrates the key signaling pathways targeted by **Conteltinib**.



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## Interpretation and Context for Professionals

- **Stage of Development:** The provided data represents **first-in-human, phase 1 results**. The primary goals of such studies are to establish safety, determine a recommended phase 2 dose (RP2D), and gain an initial signal of efficacy. The RP2D was established as 600 mg QD for TKI-naïve patients and 300 mg BID for crizotinib-pretreated patients [1] [2].
- **Positioning Among ALK Inhibitors:** The study positions **Conteltinib** as a second-generation ALK TKI, developed to overcome resistance to first-generation drugs like crizotinib. The reported efficacy,

especially in TKI-naïve patients (median PFS of 15.9 months), is promising for a phase 1 trial [1]. However, definitive conclusions regarding its comparative efficacy against other second-generation (e.g., alectinib, brigatinib) or third-generation (e.g., lorlatinib) ALK inhibitors would require head-to-head phase 3 trials, which are not detailed in the search results.

- **Dual-Targeting Profile:** The dual inhibition of ALK and FAK is a distinctive feature of **Conteltinib** [3] [4]. Since FAK signaling is implicated in tumor cell proliferation, migration, and survival, this dual action may provide a broader anti-tumor effect and could be a differentiator from other ALK-focused therapies.

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## References

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To cite this document: Smolecule. [Clinical Efficacy and Safety Data from Phase 1 Study]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524211#conteltinib-clinical-efficacy-validation>]

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